

Bis-(m-PEG8-amido)-hexanoic acid structure and molecular weight.

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Compound of Interest

Compound Name: *Bis-(m-PEG8-amido)-hexanoic acid*

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In-Depth Technical Guide: Bis-(m-PEG8-amido)-hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(m-PEG8-amido)-hexanoic acid is a bifunctional, polyethylene glycol (PEG)-based linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the structure, properties, and application of **Bis-(m-PEG8-amido)-hexanoic acid** in the synthesis of these targeted protein degraders.

Physicochemical Properties

The structural and physical characteristics of **Bis-(m-PEG8-amido)-hexanoic acid** are summarized below. These properties are essential for its function as a flexible linker in PROTAC design.

Property	Value	Reference
Molecular Formula	C42H82N2O22	[1][2]
Molecular Weight	967.10 g/mol	[1]
CAS Number	2353409-77-3	[1][2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and other organic solvents	

Structure and Function in PROTACs

Bis-(m-PEG8-amido)-hexanoic acid serves as a linker to connect two critical components of a PROTAC: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The PEG8 component of the linker provides a flexible and hydrophilic spacer, which is crucial for enabling the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.

Generalized Experimental Protocol for PROTAC Synthesis

While specific reaction conditions may vary depending on the nature of the target protein ligand and the E3 ligase ligand, a general protocol for the synthesis of a PROTAC using **Bis-(m-PEG8-amido)-hexanoic acid** is outlined below. This protocol is based on standard amide bond formation reactions.

Materials:

- **Bis-(m-PEG8-amido)-hexanoic acid**
- Target Protein Ligand with a free amine group
- E3 Ligase Ligand with a free amine group (e.g., pomalidomide derivative)

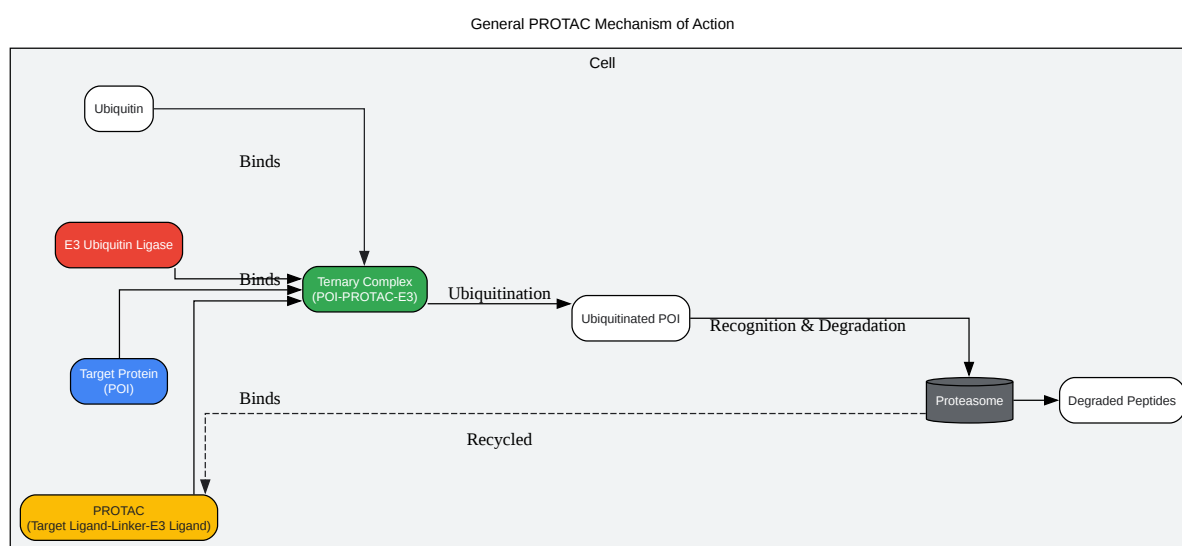
- Amide coupling reagents (e.g., HATU, HOBt)
- Organic base (e.g., DIPEA)
- Anhydrous DMF or other suitable solvent
- Reverse-phase HPLC for purification
- Mass spectrometer and NMR for characterization

Procedure:

- **Activation of Carboxylic Acid:** Dissolve **Bis-(m-PEG8-amido)-hexanoic acid** in anhydrous DMF. Add an amide coupling reagent (e.g., 1.1 equivalents of HATU) and an organic base (e.g., 2 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
- **First Amide Coupling:** To the activated linker solution, add the E3 ligase ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF. Allow the reaction to proceed at room temperature for 2-4 hours or until completion, as monitored by LC-MS.
- **Purification of Intermediate:** Upon completion, the reaction mixture is typically purified by reverse-phase HPLC to isolate the linker-E3 ligase ligand conjugate. The identity of the product is confirmed by mass spectrometry.
- **Second Amide Coupling:** The purified linker-E3 ligase ligand conjugate is then subjected to a second amide coupling reaction with the target protein ligand. The carboxylic acid on the other end of the PEG linker is activated using the same procedure as in step 1.
- **Final PROTAC Synthesis:** The target protein ligand (1.0 equivalent) is added to the activated intermediate, and the reaction is stirred at room temperature until completion.
- **Final Purification and Characterization:** The final PROTAC molecule is purified by reverse-phase HPLC. The purity and identity of the final product are confirmed by analytical HPLC, high-resolution mass spectrometry, and NMR spectroscopy.

Visualization of PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is facilitated by a flexible linker such as **Bis-(m-PEG8-amido)-hexanoic acid**.



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Caption: General mechanism of action of a PROTAC molecule.

Conclusion

Bis-(m-PEG8-amido)-hexanoic acid is a valuable and versatile tool in the field of targeted protein degradation. Its well-defined structure, hydrophilicity, and appropriate length make it a suitable linker for the rational design and synthesis of effective PROTAC molecules. The

general synthetic protocol and the mechanistic diagram provided in this guide serve as a foundational resource for researchers and professionals in drug development aiming to utilize this linker in their discovery efforts.

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